molecular formula C18H28BrNO3 B13758354 1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide CAS No. 78186-64-8

1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide

Cat. No.: B13758354
CAS No.: 78186-64-8
M. Wt: 386.3 g/mol
InChI Key: UUZGYIZZCRTBQF-UHFFFAOYSA-N
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Description

1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol with disubstituted halomethanes.

    Attachment of the Ethoxy Group: The benzodioxole is then reacted with an appropriate ethoxy compound under controlled conditions.

    Formation of the Piperidine Ring: The ethoxy-substituted benzodioxole is then reacted with a piperidine derivative.

    Introduction of the Bromide Ion:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced, particularly at the piperidine ring.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzodioxole derivative with additional oxygen functionalities, while reduction could lead to a more saturated piperidine ring.

Scientific Research Applications

1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide has several scientific research applications:

    Chemistry: It can be used as a building block for more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in studying biological pathways.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the piperidine ring could influence the compound’s binding affinity and specificity. The bromide ion may play a role in the compound’s solubility and overall charge distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-[2-(2-Methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidin-1-iumbromide is unique due to its combination of a benzodioxole moiety, a piperidine ring, and a bromide ion. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

78186-64-8

Molecular Formula

C18H28BrNO3

Molecular Weight

386.3 g/mol

IUPAC Name

1-[3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]propyl]piperidine;hydrobromide

InChI

InChI=1S/C18H27NO3.BrH/c1-18(21-16-8-3-4-9-17(16)22-18)10-15-20-14-7-13-19-11-5-2-6-12-19;/h3-4,8-9H,2,5-7,10-15H2,1H3;1H

InChI Key

UUZGYIZZCRTBQF-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC=C2O1)CCOCCCN3CCCCC3.Br

Origin of Product

United States

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